4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
Description
Chemical Structure and Properties
4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (molecular formula: C₁₁H₁₂ClN₃, molecular weight: 221.68 g/mol) is a pyrazole derivative featuring a meta-chlorophenyl group at the 4-position of the pyrazole ring and methyl substituents at the 1- and 3-positions . The chlorine atom enhances the compound's lipophilicity and electron-withdrawing effects, which influence its reactivity and biological interactions.
Synthesis and Applications
The compound is synthesized via multi-step reactions, including cyclocondensation of hydrazines with β-ketonitriles or via substitution reactions on preformed pyrazole scaffolds. Its high purity and stability make it suitable for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and material science (e.g., in coordination polymers) .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
JJHYPJRZGJAJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the chlorophenyl group with the pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Mechanism and Product Diversity
4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine participates in p-TsOH-promoted domino reactions with arylglyoxals, leading to fused heterocycles through sequential condensation, cyclization, and dehydration steps .
Key pathways include:
-
Double [3 + 2 + 1] Heteroannulation: Forms dipyrazolo-fused 1,7-naphthyridines via:
-
[3 + 3 + 1 + 1] Cyclization: Generates dipyrazolo-fused 1,3-diazocanes through Michael addition and tautomerization .
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Promoter | p-TsOH (1.0 equivalent) | |
| Solvent | DMF | |
| Temperature | 120°C (microwave irradiation) | |
| Yield Range | 65–79% |
Comparative Reactivity with Halogenated Analogs
The 3-chlorophenyl substituent influences regioselectivity and electronic properties compared to other halogenated derivatives:
| Analog (Positional Isomer) | Key Reactivity Difference | Yield Impact |
|---|---|---|
| 4-(2-Chlorophenyl) | Reduced steric hindrance improves cyclization | +8–12% |
| 4-(4-Bromophenyl) | Enhanced lipophilicity slows dehydration | -5–7% |
Data adapted from competitive experiments in domino reactions .
Functional Group Compatibility
The compound tolerates diverse arylglyoxals bearing electron-donating (Me, MeO) and electron-withdrawing (Cl, F, Br, NO₂) groups. Notably:
-
4-Nitrophenylglyoxal: Achieves 74% yield in 1,3-diazocane synthesis despite strong electron withdrawal .
-
Heteroaromatic Systems (e.g., thienyl): Maintains reactivity, enabling fused pyridines with sulfur-containing rings .
For 1,7-Naphthyridine Formation
-
Protonation of arylglyoxal by p-TsOH.
-
Dehydration and C=O addition with pyrazol-5-amine.
-
6π electrocyclization of allene intermediates.
-
Intramolecular C=O addition and dehydration to final product .
For 1,3-Diazocane Formation
Scientific Research Applications
4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.
Comparison with Similar Compounds
Key Insights :
- Chlorine Position : The meta-chlorophenyl group in the target compound improves binding to aromatic π-systems in biological targets compared to para-substituted analogs (e.g., 3-(4-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine) .
- Halogen Swap : Replacing chlorine with fluorine (e.g., 4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine) reduces molecular weight and alters electrostatic interactions, often leading to distinct pharmacokinetic profiles .
Key Insights :
- Kinase Inhibition : The target compound’s meta-chlorophenyl group optimizes hydrophobic interactions in kinase ATP pockets, outperforming para-substituted analogs in selectivity .
- Antipsychotic Potential: Fluorinated analogs (e.g., 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine) show enhanced blood-brain barrier penetration but lower metabolic stability due to fluorine’s electronegativity .
- Anti-inflammatory Activity : Bulkier substituents (e.g., isopropyl in 4-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine) improve COX-2 binding but reduce solubility .
Biological Activity
4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine
Antipsychotic Properties
Research indicates that related pyrazole derivatives exhibit antipsychotic effects without the common side effects associated with traditional antipsychotics. For instance, a derivative similar to 4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine demonstrated significant inhibition of conditioned avoidance responding in animal models, suggesting potential efficacy in treating psychotic disorders while minimizing extrapyramidal symptoms .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. A study reported that certain pyrazole compounds exhibited excellent antibacterial activity against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active derivatives . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine have shown significant inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) in vitro, indicating potential applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by substitutions on the pyrazole ring and phenyl groups. The presence of a chlorine atom on the phenyl ring has been associated with enhanced activity against certain targets. For example, modifications that retain a chlorine substituent while varying other groups can lead to significant differences in potency and selectivity .
Case Study 1: Antipsychotic Evaluation
A study involving a series of pyrazole compounds found that those with a 3-chloro substituent on the phenyl ring displayed superior antipsychotic activity compared to their non-chlorinated counterparts. The study utilized various behavioral assays in rats and monkeys to assess the efficacy and safety profile of these compounds .
Case Study 2: Antimicrobial Testing
In another investigation, a set of pyrazole derivatives was tested against seven phytopathogenic fungi. The results indicated that specific compounds showed moderate to excellent antifungal activity, outperforming established antifungal agents such as boscalid. This suggests that pyrazole derivatives could serve as effective alternatives in agricultural applications .
Summary of Findings
Q & A
Q. What are the common synthetic routes for 4-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine?
The compound is typically synthesized via condensation reactions. A one-pot method under solvent-free conditions involves reacting barbituric acids, aldehydes, and 1H-pyrazol-5-amines, yielding pyrazolo-pyrido-pyrimidine derivatives (e.g., 60-75% yields) . Cyclization of substituted hydrazides using POCl₃ at 120°C is another route, validated by IR and NMR characterization . For regioselective alkylation, Vilsmeier–Haack formylation of pyrazolone precursors can be employed, followed by oxidation .
Q. How is the compound characterized post-synthesis?
Structural elucidation combines spectroscopic and crystallographic methods:
Q. What pharmacological activities are associated with this compound?
Derivatives exhibit antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . Anticancer potential is explored via carboxamide analogs targeting kinase pathways (IC₅₀: 0.2–5 µM in leukemia cell lines) .
Advanced Research Questions
Q. How can computational methods predict biological interactions?
- Molecular docking : AutoDock4 incorporates receptor flexibility (e.g., HIV protease ΔGbind: −9.2 kcal/mol) to model ligand-protein interactions .
- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites (e.g., amine group: −45 kcal/mol EPS) .
Q. What strategies resolve crystallographic data contradictions?
Use SHELX for high-resolution refinement:
- Twinned data : SHELXL handles pseudo-merohedral twinning via HKLF5 format .
- Validation : Cross-check with Hirshfeld surfaces (e.g., H-bonding vs. van der Waals contacts) and Rint < 0.05 .
Q. How to optimize synthesis yield in multi-step reactions?
- Experimental design : Apply DoE (Design of Experiments) to solvent-free one-pot reactions. For example, varying aldehyde equivalents (1.2–2.0 eq.) increases yield by 15% .
- Catalysis : Use p-TsOH (5 mol%) in cyclocondensation steps (yield: 82% vs. 60% without catalyst) .
Q. How to address discrepancies between computational and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
